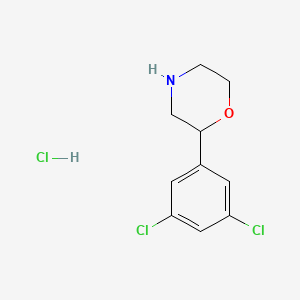
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine: is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a trichlorophenoxy group attached to an ethyl chain, which is further connected to a propan-2-amine moiety. It is a colorless to pale yellow liquid that is stable at room temperature and soluble in various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with an excess of propylamine. The reaction is carried out in an amination reactor with continuous stirring and heating to a specific temperature. The reaction usually takes 8-10 hours, followed by a holding period of 1-2 hours to ensure complete reaction. The product is then isolated by vacuum distillation and purified through washing and extraction with toluene .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.
Industry: Utilized as a raw material in the production of surfactants, defoamers, and coagulants.
Mechanism of Action
The mechanism of action of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
- N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine
- N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine hydrochloride
Comparison: While N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-2-amine shares structural similarities with these compounds, it is unique in its specific amine group positioning, which influences its reactivity and applications. The presence of the trichlorophenoxy group imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C11H14Cl3NO |
|---|---|
Molecular Weight |
282.6 g/mol |
IUPAC Name |
N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H14Cl3NO/c1-7(2)15-3-4-16-11-9(13)5-8(12)6-10(11)14/h5-7,15H,3-4H2,1-2H3 |
InChI Key |
BORIVIBPUVFMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCOC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13009283.png)
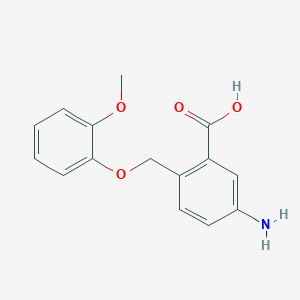

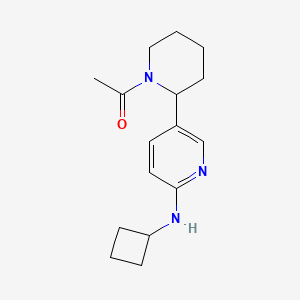
![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
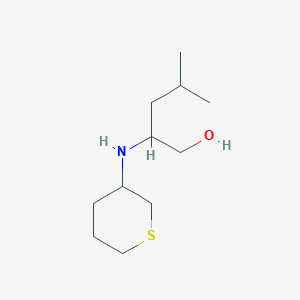
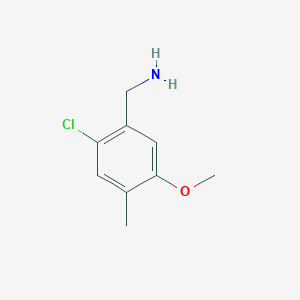
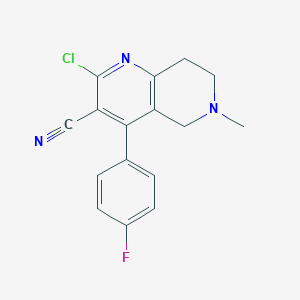
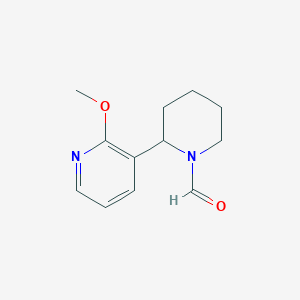
![1-[(Benzyloxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B13009334.png)

![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
